![molecular formula C16H12F3NO3 B10954972 N-[3-(trifluoromethyl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10954972.png)
N-[3-(trifluoromethyl)benzyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)benzyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound with the molecular formula C16H12F3NO3. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a benzodioxole ring system. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)benzyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzyl chloride and an appropriate catalyst.
Amidation Reaction: The final step involves the reaction of the trifluoromethylbenzyl derivative with a carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)benzyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Research
N-[3-(trifluoromethyl)benzyl]-1,3-benzodioxole-5-carboxamide has shown promising anticancer properties in various studies. Its mechanisms of action include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating mitochondrial pathways. Increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed in treated cells .
- Cell Cycle Arrest : Research indicates that this compound can induce S-phase arrest in cancer cells, effectively inhibiting their proliferation .
Case Study Example :
In a study involving human cervical cancer (HeLa) cells, this compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, linked to the activation of caspase pathways and increased reactive oxygen species (ROS) levels .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits notable antibacterial effects against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
These properties suggest potential applications in developing new antimicrobial agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Mechanism | IC50/EC50 | Cell Line/Model |
---|---|---|---|
Anticancer Activity | Induction of Apoptosis | Low μM range | HeLa cells |
Antimicrobial Activity | Direct inhibition | Varies | E. coli, S. aureus |
Pharmaceutical Development
Due to its unique structure and biological activities, this compound is being explored for potential use in drug development. Its ability to target specific pathways involved in cancer progression makes it a candidate for further investigation as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)benzyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzodioxole ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylbenzylamine: A related compound used in organic synthesis.
Uniqueness
N-[3-(trifluoromethyl)benzyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and lipophilicity, while the benzodioxole ring system provides a versatile scaffold for further modifications.
Biological Activity
N-[3-(trifluoromethyl)benzyl]-1,3-benzodioxole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H12F3NO3
- Molar Mass : Approximately 323.26 g/mol
- Structural Features : The compound includes a trifluoromethyl group attached to a benzyl moiety, linked to a benzodioxole framework. These features contribute to its reactivity and biological activity .
Protein Kinase Inhibition
This compound has been identified as an inhibitor of specific protein kinases, which are critical in various signaling pathways associated with diseases such as cancer and autoimmune disorders. The inhibition of these kinases can lead to decreased cell proliferation and induction of apoptosis in cancer cells.
Anti-tumor Properties
Research indicates that compounds within the benzodioxole family exhibit significant anti-tumor activity. For instance, studies have shown that similar derivatives can inhibit tumor growth by promoting apoptosis and inhibiting angiogenesis. The potential application in leukemia and other malignancies is particularly noteworthy .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzyme Activity : It may bind to the active sites of target enzymes, disrupting their function.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Lipid Metabolism : Similar compounds have shown effects on lipid metabolism, suggesting potential applications in treating hyperlipidemia .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide | Different substitution pattern on the benzene ring | May exhibit different biological activities |
N-(4-trifluoromethylphenyl)-2-benzothiazole-6-carboxamide | Incorporates a thiazole ring instead of benzodioxole | Potentially different pharmacological profiles |
2-(trifluoromethyl)-N-(phenyl)-acetamide | Simpler structure with an acetamide group | Different reactivity and biological applications |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have evaluated the efficacy of this compound in various experimental models:
- Anti-Hyperlipidemic Effects : In animal models induced with hyperlipidemia, derivatives similar to this compound have demonstrated significant reductions in plasma lipids (triglycerides and cholesterol), indicating a potential role in managing lipid-related disorders .
- Histopathological Studies : Examination of liver tissues from treated animals showed reduced lipid accumulation and improved liver function markers (AST and ALT), suggesting hepatoprotective effects .
Properties
Molecular Formula |
C16H12F3NO3 |
---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)12-3-1-2-10(6-12)8-20-15(21)11-4-5-13-14(7-11)23-9-22-13/h1-7H,8-9H2,(H,20,21) |
InChI Key |
YBBSAVFXMDRCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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